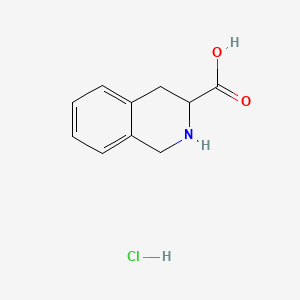

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Description

It is synthesized via the Pictet–Spengler reaction of phenylalanine with formaldehyde, forming a tetrahydroisoquinoline scaffold with a carboxylic acid group at the 3-position . The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical applications. TIC-HCl exhibits biological activity, including high affinity for opioid receptors and enzymatic inhibition . Its molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol .

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHCFPUEIDRTMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35186-99-3 (Parent) | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041994518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50962144 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41994-51-8, 77497-95-1 | |

| Record name | 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41994-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041994518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Reaction Scheme

The core synthetic approach to 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives involves the cyclization of phenylalanine or its derivatives with formaldehyde or paraformaldehyde under acidic conditions. This reaction is a classical Pictet-Spengler condensation, which forms the tetrahydroisoquinoline ring system by intramolecular cyclization.

- Starting materials: L- or D-phenylalanine or phenylalanine esters

- Reagents: Formaldehyde (or equivalents such as paraformaldehyde, trioxane), strong acid catalyst (hydrobromic acid, sulfuric acid, or hydrochloric acid)

- Conditions: Typically 50–80°C for 0.5 to 36 hours, often 3 to 12 hours for completion

- Outcome: Formation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid or its salt (hydrobromide or hydrochloride)

Isolation and Purification

- The reaction mixture is cooled (often ice-cooled) to precipitate the tetrahydroisoquinoline salt.

- The precipitate is filtered, washed, and can be neutralized with a base to yield the free acid.

- Purification methods include recrystallization, extraction, chromatography, and drying.

Improved Optical Purity via Hydrobromide Salt Formation

Optical Purity Enhancement

- Using hydrobromic acid in the Pictet-Spengler reaction with optically pure L- or D-phenylalanine yields the corresponding hydrobromide salt of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with high enantiomeric excess (>97% ee).

- This method significantly improves optical purity compared to traditional hydrochloric acid catalysis, which often results in racemization and lower yields.

Process Summary

| Step | Description |

|---|---|

| 1 | React L-phenylalanine with formaldehyde and hydrobromic acid at 70–90°C |

| 2 | Cool the reaction mixture to precipitate the hydrobromide salt |

| 3 | Filter and collect the precipitate |

| 4 | Neutralize with base to obtain the free acid |

Preparation of Hydrochloride Salt of Ethyl Ester Derivative

Esterification and Hydrochloride Formation

- Starting from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, esterification with methanol and thionyl chloride produces the ethyl ester hydrochloride salt.

- The process involves refluxing the acid with thionyl chloride in methanol, followed by evaporation and triturating the residue in diethyl ether to isolate the hydrochloride salt.

Reaction Conditions and Yield

Alternative Cyclization Using Phenylalanine Alkyl Esters

- Cyclization of phenylalanine alkyl esters under acidic conditions can also yield the tetrahydroisoquinoline-3-carboxylic acid derivatives.

- This method allows for the preparation of D-, L-, or racemic mixtures depending on the starting ester and conditions.

Protection and Coupling Strategies for Derivative Synthesis

- The carboxylic acid group of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be protected as esters (e.g., methyl, ethyl, benzyl) to facilitate further functionalization.

- Coupling with N-protected amino acids (e.g., glycine, L-alanine) using peptide coupling agents like dicyclohexylcarbodiimide (DCC) in aprotic solvents enables the synthesis of acyl derivatives.

- Deprotection steps using anhydrous acids yield the desired free acids or salts.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents & Conditions | Product Form | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Pictet-Spengler with HBr | L-phenylalanine | Formaldehyde, hydrobromic acid, 70–90°C, 3–12 h | Hydrobromide salt | Up to 85%, >97% ee | High optical purity, safer than HCl |

| Pictet-Spengler with H2SO4 | Phenylalanine derivative | Formaldehyde, sulfuric acid, 50–80°C, 0.5–36 h | Salt or free acid | Moderate to high | Avoids mutagenic byproducts |

| Esterification | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Methanol, thionyl chloride, reflux 4 h | Ethyl ester hydrochloride | High purity | Used for derivative synthesis |

| Cyclization of esters | Phenylalanine alkyl esters | Acid catalysis | Tetrahydroisoquinoline derivatives | Variable | Allows stereochemical control |

| Protection & Coupling | Tetrahydroisoquinoline acid | Peptide coupling agents, protecting groups | Acyl derivatives | High | For advanced functionalization |

Research Findings and Practical Considerations

- The use of hydrobromic acid in the Pictet-Spengler reaction is a significant advancement, providing high yield and optical purity while minimizing hazardous byproducts.

- Esterification with thionyl chloride in methanol is a reliable method to obtain hydrochloride salts of esters, facilitating further synthetic applications.

- Protection and coupling strategies expand the utility of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in medicinal chemistry, enabling the synthesis of complex derivatives.

- Reaction parameters such as temperature, acid type, and reaction time critically influence yield, purity, and stereochemical outcome.

Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include formaldehyde for Pictet-Spengler cyclization and hydrogenolytic splitting of the endocyclic benzylic C-N bond to afford corresponding ortho-methyl derivatives . Major products formed from these reactions include ortho-methylated derivatives of phenylalanines .

Scientific Research Applications

Pharmaceutical Development

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride is recognized as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structural properties allow it to be integrated into drugs targeting neurological disorders and other medical conditions. Notably, it has been used in the synthesis of:

- Quinapril : An ACE inhibitor for hypertension treatment that incorporates the 1,2,3,4-tetrahydroisoquinoline structure as a core component .

- Dopaminergic Drugs : Various derivatives of this compound have shown efficacy in treating dopaminergic nerve diseases .

Biochemical Research

The compound plays a vital role in biochemical studies focusing on enzyme inhibition and receptor binding. Research has demonstrated its utility in:

- Enzyme Inhibition Studies : It serves as a model compound to explore interactions with different enzymes, providing insights into potential therapeutic targets .

- Peptide Design : The unique structural characteristics of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have led to its incorporation into peptide-based drugs. This has resulted in enhanced biological activity and specificity towards various receptors .

Organic Synthesis

In organic chemistry, this compound is valued for its versatility as a building block. It facilitates the synthesis of complex molecules through various reactions such as:

- Pictet–Spengler Reaction : A traditional method used to synthesize tetrahydroisoquinoline derivatives .

- Diels–Alder Reaction : Employed for constructing complex cyclic structures that are pivotal in drug discovery .

Case Study 1: Synthesis of Quinapril

The development of Quinapril exemplifies the application of this compound in creating effective antihypertensive medications. The Tic unit's introduction into the drug design process led to improved efficacy and safety profiles compared to previous formulations .

Case Study 2: Peptidomimetics Design

Research on peptidomimetics incorporating 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has shown promising results in targeting specific enzymes and receptors. This has opened new avenues for drug development aimed at complex diseases where traditional peptides may not be effective .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of the PD-1/PD-L1 protein-protein interaction, it binds to the PD-1 or PD-L1 proteins, preventing their interaction and thereby enhancing the immune response against cancer cells . The compound’s structure allows it to fit into the binding sites of these proteins, disrupting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Positional Isomers: 1-Carboxylic Acid vs. 3-Carboxylic Acid Derivatives

The position of the carboxylic acid group significantly impacts properties:

- 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride (CAS 92932-74-6) has a similarity score of 0.91 compared to TIC-HCl (similarity score 0.98) .

- Key Differences :

- Synthesis : The 1-carboxylic acid isomer is synthesized via distinct routes, often involving reductive amination or alternative cyclization methods, whereas TIC-HCl is derived from phenylalanine .

- Physical Properties : The methyl ester of TIC-HCl (CAS 77497-95-1) has a melting point of 248–261°C (decomp.), while data for the 1-carboxylic acid derivative are less documented but likely differ due to structural isomerism .

- Biological Activity : TIC-HCl shows opioid receptor affinity, whereas the 1-carboxylic acid derivative’s bioactivity remains understudied .

Substituted Derivatives: Nitro, Halogen, and Alkyl Groups

Substituents on the tetrahydroisoquinoline ring alter electronic properties and bioactivity:

- 2-Methyl-TIC (CAS 151004-92-1): A methyl group at position 2 reduces conformational flexibility, which may affect enzymatic interactions .

Table 1: Comparative Properties of Substituted TIC Derivatives

Protected Derivatives: Ester and Boc-Protected Forms

Protecting groups modify reactivity and solubility:

- Methyl ester hydrochloride (CAS 77497-95-1): Used in peptide synthesis, this derivative has a melting point >250°C and is prepared via SOCl₂/methanol esterification .

- tert-Butyl ester hydrochloride (CAS 103733-29-5): The Boc-protected form (C₁₄H₁₉NO₂·HCl) is a key intermediate in synthesizing drugs like quinapril, a hypertension medication .

Table 2: Protected TIC Derivatives

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride (THIQ-CA) is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives are known for their structural similarity to various neurotransmitters and hormones. The carboxylic acid moiety enhances the compound's solubility and biological activity. THIQ-CA has been studied for its potential in treating neurodegenerative diseases and other conditions due to its ability to interact with various biological targets.

1. Neuroprotective Effects

Research has demonstrated that THIQ-CA exhibits neuroprotective properties. It has been shown to enhance dopaminergic signaling, which is crucial for the treatment of Parkinson's disease. A study indicated that THIQ-CA derivatives could serve as potential treatments for dopaminergic nerve diseases by increasing dopamine release and improving motor symptoms in animal models .

2. Antimicrobial Properties

THIQ compounds have also exhibited antimicrobial activities against various pathogens. The structural variations in THIQ derivatives allow them to target different microbial mechanisms. For instance, certain THIQ derivatives have shown effectiveness against resistant strains of bacteria and fungi .

3. Modulation of Ion Channels

THIQ-CA acts as a modulator of ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR). Studies have revealed that THIQ-CA diamides significantly increase chloride transport in cells expressing mutant CFTR proteins, with EC50 values below 10 nM . This property suggests potential applications in treating cystic fibrosis.

Structure-Activity Relationship (SAR)

The biological activity of THIQ-CA is closely linked to its structural characteristics. The presence of specific functional groups can enhance or diminish its efficacy:

| Structural Feature | Effect on Activity |

|---|---|

| Carboxylic Acid Group | Increases solubility and bioavailability |

| Methyl Substituents | Enhances neuroprotective effects |

| Hydroxyl Groups | Contributes to antimicrobial activity |

Research into SAR has led to the development of more potent analogs with improved pharmacological profiles .

Case Study 1: Neuroprotection in Parkinson's Disease

A study involving a series of THIQ derivatives demonstrated significant improvements in motor function in a mouse model of Parkinson's disease. The compounds were assessed for their ability to increase acetylcholine release and improve locomotor activity. The most effective compound showed a reduction in motor symptoms comparable to standard treatments .

Case Study 2: Antimicrobial Activity Against Resistant Strains

In vitro studies have shown that certain THIQ derivatives possess strong antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. These findings suggest that THIQ-CA could be a viable candidate for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The compound is synthesized via coupling reactions using Boc-protected intermediates. For example, Boc-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is coupled with amines using DCC/HOBt as activating agents, followed by HCl-mediated deprotection in methanol . Yield optimization involves recrystallization from aqueous methanol (80% recovery after 4 cycles) and monitoring optical rotation ([α]D = -61.0°) to confirm stereochemical integrity .

Q. How is the stereochemical purity of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride verified in synthetic products?

- Methodological Answer : Chiral purity is assessed via melting point analysis (280–285°C for hydrochloride salts) , optical rotation measurements (e.g., [α]D = -61.0° in MeOH) , and NMR spectroscopy to confirm stereospecific coupling patterns (e.g., diastereomeric splitting in H NMR) .

Q. What role does this compound play in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Quinapril?

- Methodological Answer : The compound serves as a key intermediate in Quinapril synthesis. It is coupled with tert-butyl esters (e.g., (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester) under acidic conditions to form the final ACE inhibitor. Post-synthetic acid treatment removes protecting groups and isolates the hydrochloride salt .

Advanced Research Questions

Q. What strategies are employed to resolve enantiomers during the synthesis of chiral tetrahydroisoquinoline derivatives?

- Methodological Answer : Enantiomeric resolution involves chiral auxiliaries (e.g., Boc-(R)-configured starting materials) and stereospecific recrystallization (e.g., using benzyl alcohol and p-toluenesulfonic acid in benzene to isolate (S)-enantiomers) . Dynamic kinetic resolution via asymmetric organocatalysis has also been explored for carboxamide derivatives .

Q. How are isomeric impurities quantified in pharmaceutical formulations containing tetrahydroisoquinoline-carboxylic acid derivatives?

- Methodological Answer : Impurities such as Quinapril Impurity G/H/I (EP standards) are quantified using HPLC with reference standards (e.g., CAS 103733-49-9, 103775-06-0). Method validation includes mass balance studies and comparison of retention times against certified materials . Diastereomeric ratios are confirmed via chiral columns and mass spectrometry .

Q. What methods are used to assess the biological activity of acylated derivatives of this compound?

- Methodological Answer : Acylated derivatives (e.g., (S)-2-oleoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) are synthesized via coupling with fatty acid chlorides. Biological activity is evaluated using mitochondrial stimulation assays, with structural confirmation via H NMR and HRMS (e.g., m/z 442.3292 [M+H]) . Hydrolysis resistance is tested under physiological pH conditions to assess stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.